molecular formula C10H22N2O B7873635 2-[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol

2-[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol

Cat. No.: B7873635
M. Wt: 186.29 g/mol
InChI Key: HZLHXIRYKWXQHE-UHFFFAOYSA-N
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Description

2-[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol is a piperidine-based compound offered for research and development purposes. Piperidine derivatives are among the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals, as well as various alkaloids . This compound features a ethanolamine side chain linked to a 1-methylpiperidine core, a structural motif that is often investigated for its potential bioactivity. Piperidine derivatives are frequently explored in medicinal chemistry for their diverse mechanisms of action, which can include activity as agonists or antagonists for various G-protein coupled receptors (GPCRs) , and some are developed for targeting neurological pathways, such as 5-HT1F receptors for the potential treatment of migraine . Researchers value this structural class for its potential to improve solubility and metabolic stability in drug candidates . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl-[(1-methylpiperidin-4-yl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-11-5-3-10(4-6-11)9-12(2)7-8-13/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLHXIRYKWXQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methyl-4-piperidinemethanol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the main compound and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Main Compound C₁₀H₂₁N₂O* ~187.29 Methyl, 1-methyl-piperidin-4-ylmethyl Tertiary amine; potential intramolecular H-bonding
(1-[2-(Aminomethyl)phenyl]-4-piperidinyl)methanol () C₁₃H₂₀N₂O 220.316 Aminomethylphenyl Aromatic group; higher molecular weight
2-[(1-Benzylpiperidin-4-yl)amino]ethanol () C₁₄H₂₂N₂O 234.34 Benzyl Increased lipophilicity; aromatic interactions
2-(Ethylisopropylamino)ethanol () C₇H₁₇NO 131.22 Ethyl, isopropyl Branched alkyls; simpler structure
2-[methyl(piperidin-4-yl)amino]ethanol () C₈H₁₈N₂O 158.24 Piperidin-4-yl Lower molecular weight; conformational flexibility

*Inferred based on structural analogs.

Key Observations:

Substituent Complexity: The main compound’s 1-methyl-piperidin-4-ylmethyl group introduces steric bulk and heterocyclic rigidity, distinguishing it from simpler analogues like 2-(ethylisopropylamino)ethanol () . Compared to aromatic derivatives (e.g., benzyl or aminomethylphenyl in ), the main compound lacks π-π interaction capability but may exhibit improved metabolic stability .

Molecular Weight : The main compound’s inferred molecular weight (~187.29) positions it between low-mass analogues (e.g., 158.24 in ) and bulkier derivatives (e.g., 234.34 in ) .

Thermodynamic Properties: Amino ethanols with intramolecular hydrogen bonds (e.g., 2-(methylamino)ethanol in ) exhibit distinct vaporization enthalpies. The main compound’s tertiary amine and piperidine substituents likely enhance H-bonding capacity, influencing boiling points and solubility .

Functional and Pharmacological Comparisons

  • Aromatic vs. The main compound’s aliphatic 1-methyl-piperidinylmethyl group balances lipophilicity and solubility, making it suitable for central nervous system (CNS) targeting due to piperidine’s prevalence in neuroactive compounds .
  • Fluorescent Derivatives: describes 2-[methyl-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol, a fluorescent derivative used in labeling applications. Unlike the main compound, this analogue’s nitrobenzoxadiazole group enables optical detection but reduces pharmacological relevance .
  • Ethyl vs. Methyl Substitution: lists an ethyl-substituted variant (2-[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol).

Biological Activity

2-[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety, which is known for various pharmacological effects. The compound's structure allows it to interact with biological targets, influencing its activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, certain piperidine derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to >150 µg/mL depending on the strain .
  • Anticancer Effects : The compound has been investigated for its potential in cancer therapy. For example, derivatives have shown promising results in inhibiting cell viability in ovarian cancer cell lines with IC50 values ranging from 31.5 µM to 43.9 µM .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 Values
AntibacterialBacillus subtilis75 µg/mL
E. coli>125 µg/mL
AnticancerOVCAR-331.5 µM
COV31843.9 µM

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), thereby exhibiting anticancer properties .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those related to this compound. The results indicated that these compounds significantly inhibited bacterial growth, suggesting their potential as therapeutic agents against infections.
  • Cancer Cell Line Research : In vitro studies on ovarian cancer cell lines demonstrated that derivatives of the compound could reduce cell viability significantly, indicating a potential role in cancer treatment strategies.

Q & A

Q. What are the optimal synthetic routes for 2-[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol?

The synthesis of this compound typically involves nucleophilic substitution and purification steps. For example, a two-step protocol analogous to the synthesis of structurally related amino alcohols can be adapted:

  • Step 1 : React 1-methyl-piperidin-4-ylmethylamine with methyl bromide in a polar aprotic solvent (e.g., toluene or DMF) under reflux (100–120°C) for 2–4 hours. Use triethylamine as a base to neutralize HBr byproducts .
  • Step 2 : Purify the crude product via column chromatography (C18 reverse-phase, acetonitrile/water gradient) or recrystallization in ethyl acetate .
    Yield optimization requires precise stoichiometric ratios (1:1.1 amine:alkylating agent) and inert atmosphere conditions to prevent oxidation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the piperidine ring structure, methyl groups, and ethanol moiety. Key signals include δ ~2.3–2.7 ppm (N-CH3_3) and δ ~3.5–3.7 ppm (CH2_2OH) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~229.22 for C11_{11}H23_{23}N2_2O+^+) .
  • HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile:water 70:30) to assess purity (>95%) and detect impurities .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood during synthesis due to potential amine vapors .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

  • LogP and PSA : Use software like MarvinSketch or ACD/Labs to calculate logP (~1.8) and polar surface area (~45 Ų), which are critical for assessing blood-brain barrier permeability and bioavailability .
  • Thermodynamic Properties : Apply group contribution methods (e.g., Joback-Reid) to estimate vaporization enthalpy (ΔHvap_{vap}) and solubility. Compare results with experimental data for validation .

Q. What strategies optimize biocatalytic synthesis for improved sustainability?

  • Enzyme Screening : Test lipases (e.g., Candida antarctica) or transaminases for regioselective amination under mild conditions (pH 7–8, 30–40°C) .
  • Solvent Systems : Replace traditional solvents (DMF, toluene) with green alternatives (e.g., cyclopentyl methyl ether or water-ethyl acetate biphasic systems) to reduce environmental impact .

Q. How do structural modifications influence biological activity?

  • SAR Studies : Modify the piperidine ring (e.g., introduce fluorine substituents) or ethanol chain (e.g., replace -OH with -OCH3_3) to evaluate changes in receptor binding or antimicrobial potency.
  • Assays : Conduct in vitro cytotoxicity (MTT assay) and enzyme inhibition studies (e.g., acetylcholinesterase) to quantify activity shifts .

Q. What environmental impact assessments are necessary for large-scale use?

  • Biodegradability : Perform OECD 301F tests to measure microbial degradation in aqueous systems .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to determine EC50_{50} values .

Notes

  • Avoid consumer/commercial queries (e.g., pricing, mass production).
  • Methodological rigor is prioritized, with citations from patents, peer-reviewed protocols, and authoritative databases (PubChem, ECHA).
  • Unreliable sources (e.g., BenchChem) are excluded per user guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.